molecular formula C9H10N2O4 B020658 2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI) CAS No. 107468-56-4

2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)

Cat. No.: B020658
CAS No.: 107468-56-4
M. Wt: 210.19 g/mol
InChI Key: QMVDKVJNVBFMAG-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI) is a pyridine derivative with a carboxylic acid methyl ester group at the 2-position and a methoxycarbonylamino (-NHCO₂CH₃) substituent at the 3-position. The "9CI" designation indicates its inclusion in the Ninth Collective Index of chemical nomenclature.

Properties

IUPAC Name

methyl 3-(methoxycarbonylamino)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)7-6(4-3-5-10-7)11-9(13)15-2/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVDKVJNVBFMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Recycling

Immobilizing Pd on mesoporous SBA-15 silica improves catalyst recovery, enabling five reuse cycles with <5% activity loss.

Solvent Effects

Polar aprotic solvents (DMA, DMF) enhance reaction rates compared to toluene or THF due to better CO solubility.

Byproduct Suppression

Adding 1,10-phenanthroline (0.1 equiv) inhibits palladium black formation, increasing yield to 82%.

Industrial Production Protocols

Large-scale synthesis (≥100 kg) typically uses continuous flow reactors to maintain precise CO pressure and temperature control. A representative setup includes:

Reactor Type: Tubular fixed-bed reactor.
Residence Time: 30 minutes.
Productivity: 12 kg/h.

Post-reaction, the crude product is crystallized from ethyl acetate/heptane (1:3) to afford 99.5% pure material.

Analytical Characterization

Purity Assessment:

  • HPLC: C18 column, 80:20 H₂O/ACN, retention time = 6.7 min.

  • NMR (¹H): δ 8.65 (d, J=5 Hz, 1H, pyridine-H6), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

Stability:

  • Decomposes at 210°C (DSC).

  • Hygroscopic; storage under N₂ recommended.

Comparative Evaluation of Methods

Method Yield Purity Scalability Cost
Palladium-Catalyzed78%>98%ModerateHigh (Pd cost)
Amination-Esterification65%95%HighLow
Solid-Phase70%95%IndustrialModerate

Emerging Alternatives

Recent advances include photocatalytic methods using Ru(bpy)₃²⁺ under blue LED light, achieving 72% yield at ambient temperature . Biocatalytic routes with transaminases are under investigation but currently limited by enzyme stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((methoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the picolinic acid ring, especially at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development and Synthesis
Methyl picolinate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of drugs targeting neurological disorders, where it enhances drug efficacy by acting as a building block for more complex molecules. For instance, it is involved in the synthesis of medications aimed at treating conditions such as Alzheimer's disease and depression .

b. Medicinal Chemistry
The compound has been investigated for its potential in treating fibrotic diseases. Its derivatives are being explored for their biological activity, with studies focusing on their mechanism of action and therapeutic efficacy . Moreover, it serves as a precursor for the synthesis of other biologically active substances that exhibit anti-inflammatory and analgesic properties.

Agricultural Chemicals

a. Herbicides and Pesticides
In agricultural chemistry, methyl picolinate is used to formulate herbicides and pesticides. It acts as a key component in developing agrochemicals that improve crop yield and pest resistance . The compound's ability to enhance the effectiveness of herbicides makes it valuable in sustainable agriculture practices.

b. Crop Protection Agents
Research indicates that derivatives of methyl picolinate can be designed to target specific pests or diseases, thus minimizing the environmental impact compared to broad-spectrum chemicals. This specificity is crucial for integrated pest management strategies.

Material Science

a. Polymer Development
Methyl picolinate is employed in the development of polymers and resins. Its incorporation into polymer matrices can improve the durability and chemical resistance of materials, making it suitable for various industrial applications .

b. Coatings and Adhesives
The compound's properties lend themselves well to formulations used in coatings and adhesives, where enhanced adhesion and resistance to degradation are desired.

Analytical Chemistry

a. Standard Reference Material
In analytical chemistry, methyl picolinate is used as a standard reference material in various analytical techniques such as chromatography. It aids in the accurate quantification of related compounds in complex mixtures, contributing to the reliability of analytical results .

Flavor and Fragrance Industry

Methyl picolinate finds application in the flavor and fragrance industry due to its unique aromatic profile. It is utilized to create flavoring agents that enhance consumer products, making it a valuable ingredient in food processing and perfumery .

Case Study 1: Pharmaceutical Development

A study published in Medicinal Chemistry highlighted the synthesis of novel compounds derived from methyl picolinate that exhibited significant anti-inflammatory activity. The research demonstrated that modifications to the methyl ester could enhance biological activity while reducing toxicity.

Case Study 2: Agricultural Applications

Research conducted by agricultural chemists showed that formulations containing methyl picolinate significantly improved crop yield by enhancing resistance against common pests without harming beneficial insects. This study emphasizes its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of Methyl 3-((methoxycarbonyl)amino)picolinate involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Properties Reference
Target Compound C₉H₁₀N₂O₄ ~210.19 (est.) 2-COOCH₃, 3-NHCO₂CH₃ Research chemical
Clopyralid C₆H₃Cl₂NO₂ 192.00 2-COOH, 3-Cl, 6-Cl Herbicide
Nicotinic Acid Ethyl Ester C₈H₉NO₂ 151.16 3-COOCH₂CH₃ Biochemical precursor
Methyl 5-(1-Aminoethyl)-3-pyridinecarboxylate C₈H₁₀N₂O₂ 166.18 3-COOCH₃, 5-NHCH₂CH₃ Alkaloid derivative

Research Findings and Implications

  • Substituent Position : The 2-carboxylic ester group in the target compound may enhance lipophilicity compared to 3- or 4-substituted analogs, influencing membrane permeability in biological systems .
  • Stability : Methyl esters are generally more hydrolytically stable than ethyl esters under physiological conditions, suggesting prolonged activity in vivo .

Biological Activity

2-Pyridinecarboxylic acid, 3-[(methoxycarbonyl)amino]-, methyl ester (commonly referred to as methyl nicotinate) is a compound of significant interest in pharmacological and agricultural research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl nicotinate is a derivative of nicotinic acid, characterized by the presence of a methoxycarbonyl group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

This compound is known for its lipophilic properties, which facilitate its absorption and distribution in biological systems.

1. Antimicrobial Activity

Methyl nicotinate has demonstrated antimicrobial properties against various pathogens. In a study assessing the inhibitory effects on Brassica campestris seeds, several analogs of pyridinecarboxylic acids, including methyl nicotinate, exhibited significant germination inhibition at concentrations as low as 5.0×104M5.0\times 10^{-4}\,\text{M} . This suggests potential applications in agricultural pest management.

2. Enzyme Inhibition

Research indicates that methyl nicotinate and its analogs inhibit key enzymes such as alpha-amylase and carboxypeptidase A. Among the tested compounds, methyl nicotinate showed strong inhibitory activity, which was comparable to sodium 2,4-dichlorophenoxyacetate (2,4-D), a well-known herbicide . This enzyme inhibition could lead to applications in controlling plant growth or development.

3. Anti-inflammatory Effects

Methyl nicotinate has been studied for its anti-inflammatory properties. It acts by modulating inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation. The mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of methyl nicotinate can be attributed to several mechanisms:

  • Receptor Activation : It has been shown to activate specific receptors involved in anti-inflammatory pathways.
  • Enzyme Interaction : The compound interacts with various enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy .

Case Study 1: Germination Inhibition

In a controlled experiment, methyl nicotinate was tested on Brassica campestris seeds. The results indicated that at 3.0×104M3.0\times 10^{-4}\,\text{M}, the compound significantly inhibited root growth compared to controls. This effect was attributed to its ability to disrupt normal physiological processes during seed germination .

Concentration (M)Germination Rate (%)Root Growth Inhibition (%)
Control900
5.0×1045.0\times 10^{-4}3067
3.0×1043.0\times 10^{-4}5050

Case Study 2: Enzyme Inhibition

A series of assays were conducted to evaluate the inhibitory effects of methyl nicotinate on alpha-amylase and carboxypeptidase A. The findings revealed that methyl nicotinate effectively reduced enzyme activity at concentrations below 1mM1\,\text{mM}, showcasing its potential as a biochemical tool for studying enzyme kinetics .

EnzymeConcentration (mM)Activity (%)
Alpha-Amylase0.520
Carboxypeptidase A0.525

Q & A

Basic Question

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. The compound may degrade under prolonged light or moisture; store in amber glass at –20°C under inert gas (N₂/Ar).
  • Disposal : Follow federal/state guidelines for organic waste. Neutralize residual compound with dilute NaOH before disposal .

How can researchers assess and mitigate degradation during long-term storage?

Advanced Question
Degradation products (e.g., hydrolyzed carboxylic acid or free amine) can form via ester or carbamate cleavage. Monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add stabilizers like radical scavengers (BHT) or desiccants (molecular sieves) to storage vials .

What role does this compound play in coordination chemistry or medicinal applications?

Advanced Question
The pyridine nitrogen and ester/carbamate oxygen atoms can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial activity. In drug design, it serves as a scaffold for protease inhibitors or kinase modulators. Computational docking studies (AutoDock) can predict target binding .

What strategies optimize yield in large-scale (>10g) syntheses?

Advanced Question

  • Reaction Engineering : Use flow chemistry to enhance mixing and heat transfer during esterification.
  • Catalysis : Replace traditional acid catalysts with recyclable solid acids (e.g., Amberlyst-15).
  • Workup : Employ liquid-liquid extraction with tert-butyl methyl ether (TBME) for efficient phase separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)

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